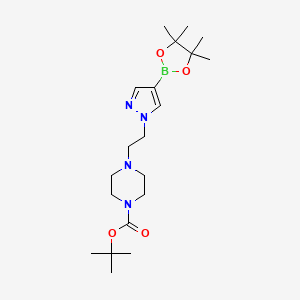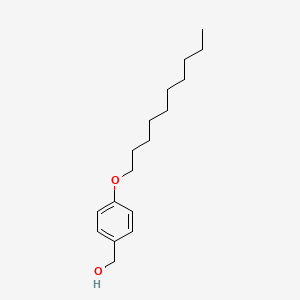![molecular formula C13H19N3O B8673372 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B8673372.png)
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone typically involves multiple steps. One common method starts with the methylation of piperazine hexahydrate, followed by hydrolysis, nitrosation, and reduction . Another approach involves the chlorination of methyl (diethanol)amine and subsequent cyclization of the resulting di(chloroethyl)amine in the presence of aqueous hydrazine .
Analyse Chemischer Reaktionen
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, such as tyrosine kinases, by binding to their active sites . This binding can disrupt the normal function of these enzymes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared to other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)methyl]aniline: Used in the synthesis of tyrosine kinase inhibitors.
1-Amino-4-methylpiperazine: Employed in the preparation of various heterocyclic compounds.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the range of applications it supports, particularly in the development of pharmaceuticals targeting specific molecular pathways.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)12-4-3-11(9-13(12)14)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 |
InChI-Schlüssel |
LKODRJSXGUQDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)


![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)








